![molecular formula C19H18F3N5O2 B6457563 3-phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2549021-95-4](/img/structure/B6457563.png)
3-phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione
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Description
3-phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H18F3N5O2 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione is 405.14125932 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. TFMI serves as an organoboron reagent in this process. Its success lies in mild reaction conditions, functional group tolerance, and environmental friendliness. Researchers have tailored specific TFMI derivatives for SM coupling, enabling the synthesis of complex molecules .
Quinolinone Synthesis
TFMI participates in electron-donor-acceptor complex-mediated oxidation reactions. This property eliminates the need for photo catalysts and allows for the efficient preparation of quinolinones under very mild conditions .
Anti-Fibrotic Activity
Several studies highlight TFMI’s potential in combating fibrosis:
- Collagen Synthesis Inhibition : TFMI derivatives inhibit collagen synthesis in liver fibrosis models by inactivating hepatic stellate cells or blocking collagen prolyl-4-hydroxylase .
- TGF-β1 Expression Suppression : TFMI derivatives display anti-fibrotic activity by reducing transforming growth factor-β1 (TGF-β1) expression in hepatic stellate cells .
Analgesic Properties
TFMI analogs have demonstrated analgesic effects in animal models. For instance, Compound 11 exhibited significant analgesic activity, while Compound 6 displayed gradual antinociceptive effects .
properties
IUPAC Name |
3-phenyl-1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2/c20-19(21,22)15-6-9-23-17(24-15)25-10-7-13(8-11-25)26-12-16(28)27(18(26)29)14-4-2-1-3-5-14/h1-6,9,13H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOCAEGVBVLIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione |
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